molecular formula C5H6N4O B13777934 N-(6-aminopyrimidin-4-yl)formamide CAS No. 89463-72-9

N-(6-aminopyrimidin-4-yl)formamide

Cat. No.: B13777934
CAS No.: 89463-72-9
M. Wt: 138.13 g/mol
InChI Key: KUHOEWLBULVHAJ-UHFFFAOYSA-N
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Description

N-(6-aminopyrimidin-4-yl)formamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyrimidin-4-yl)formamide can be achieved through several methods. One common approach involves the reaction of 6-aminopyrimidine with formic acid under controlled conditions. The reaction typically requires a catalyst such as 4-(dimethylamino)pyridine (DMAP) and is carried out in a solvent like dichloromethane (DCM) at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the preparation of formamide derivatives with high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyrimidin-4-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield N-(6-aminopyrimidin-4-yl)carboxylic acid, while reduction may produce N-(6-aminopyrimidin-4-yl)methanol.

Scientific Research Applications

N-(6-aminopyrimidin-4-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-aminopyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
  • N-methylformamide
  • N,N-diphenylformamidine

Uniqueness

N-(6-aminopyrimidin-4-yl)formamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

89463-72-9

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N-(6-aminopyrimidin-4-yl)formamide

InChI

InChI=1S/C5H6N4O/c6-4-1-5(9-3-10)8-2-7-4/h1-3H,(H3,6,7,8,9,10)

InChI Key

KUHOEWLBULVHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1NC=O)N

Origin of Product

United States

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